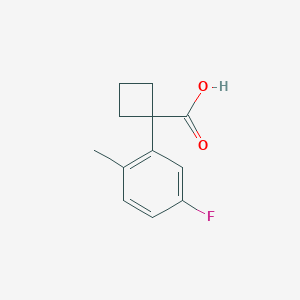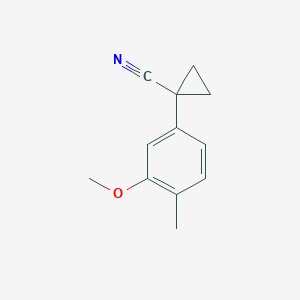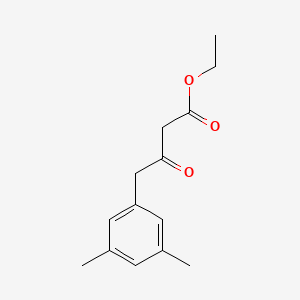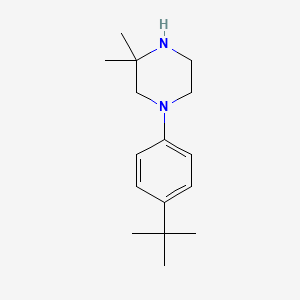
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 5-fluoro-2-methylphenyl group. It is a useful research chemical in various scientific fields.
準備方法
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to obtain the desired compound with high purity.
化学反応の分析
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
作用機序
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The cyclobutane ring and carboxylic acid group may also contribute to the compound’s overall reactivity and stability.
類似化合物との比較
1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical reactivity and biological activity.
1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid: The presence of a cyclopentane ring can influence the compound’s physical properties and interactions with biological targets.
1-(5-Fluoro-2-methylphenyl)cyclohexanecarboxylic Acid: The larger cyclohexane ring may affect the compound’s stability and solubility in various solvents.
The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.
特性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
1-(5-fluoro-2-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-3-4-9(13)7-10(8)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChIキー |
CMGBCWYSMYACQH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)


![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)


![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)
